molecular formula C22H21N3O4S2 B2923042 N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-63-4

N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2923042
M. Wt: 455.55
InChI Key:
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Description

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . In the pharmaceutical field, quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .


Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Various methods have been developed for preparing these important compounds .


Molecular Structure Analysis

Quinazolines are fused heterocycles with a wide range of biological activities . Nitrogen heterocycles exhibit diverse biological activities due to their similarities with many natural products .


Chemical Reactions Analysis

Quinazolines have been extensively studied due to their diverse range of their biological properties . They are considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures related to "N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide" are often synthesized for their biological activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines, showing potent cytotoxicity with some compounds achieving IC(50) values less than 10 nM. These compounds were also evaluated in vivo against colon tumors in mice, demonstrating curative potential in certain cases (Deady et al., 2003). This suggests that similar compounds might be explored for their antitumor properties.

Safety And Hazards

The safety and hazards associated with a specific quinazoline derivative would depend on its exact structure and use. It’s always important to refer to the appropriate safety data sheets for specific information .

Future Directions

Quinazoline derivatives continue to be an area of active research due to their diverse pharmacological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis, transformation, and biological properties of these compounds .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-12-4-6-15-14(10-12)20(26)24-19-18(31-22(30)25(15)19)21(27)23-9-8-13-5-7-16(28-2)17(11-13)29-3/h4-7,10-11H,8-9H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREOJQKTUKONLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCCC4=CC(=C(C=C4)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

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